![molecular formula C31H45BrFN B562947 2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide CAS No. 914917-58-1](/img/structure/B562947.png)
2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide
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Overview
Description
This compound is a type of quaternary ammonium salt, which are often used in various applications due to their surfactant properties. The presence of the isoquinoline structure suggests that it might have biological activity, as isoquinolines are found in a number of pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoquinoline ring, possibly through a Bischler-Napieralski reaction or a similar method. The tert-butylphenyl and undecyl groups would likely be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, a common structure in many alkaloids. The tert-butylphenyl and undecyl groups would add steric bulk and lipophilicity to the molecule .Chemical Reactions Analysis
As a quaternary ammonium salt, this compound would be expected to participate in reactions typical of this class of compounds, such as phase-transfer catalysis .Physical And Chemical Properties Analysis
Again, without specific data, we can only make general predictions. As a quaternary ammonium salt, this compound would likely be quite polar and soluble in water. The presence of the long undecyl chain would add some lipophilicity, which could affect its solubility and other properties .Scientific Research Applications
Synthetic Applications
Several studies have focused on the synthesis of dihydroisoquinoline derivatives and their applications in organic chemistry. For example, the work on amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives has shown how specific functional groups can influence cyclization reactions, leading to the formation of tetrahydroquinoline derivatives (Berger & Kerly, 1993). Similarly, studies on the synthesis of aryl-substituted triamidoamine ligands and their molybdenum(IV) complexes (Greco, Popa, & Schrock, 1998) contribute to the understanding of how substituents on the dihydroisoquinoline ring can affect complex formation and stability.
Antifungal Activities
Research on 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides has revealed their potential as antifungal agents (Yang et al., 2013). These compounds have been evaluated for their effectiveness against various fungi, showing higher activity than some commercial fungicides. The structure-activity relationship studies indicate that specific substituents on the N-aromatic ring significantly influence antifungal activity.
In addition, the synthesis and evaluation of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts as potential antifungal agents (Zhu et al., 2016) have provided further insights into the design of new antifungal compounds. These studies demonstrate the importance of substitution patterns and the type of functional groups in enhancing antifungal potency.
Safety And Hazards
properties
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45FN.BrH/c1-5-6-7-8-9-10-11-12-13-14-30-29-20-19-28(32)23-26(29)21-22-33(30)24-25-15-17-27(18-16-25)31(2,3)4;/h15-20,23H,5-14,21-22,24H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXSMZZHSACBNH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](CCC2=C1C=CC(=C2)F)CC3=CC=C(C=C3)C(C)(C)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661995 |
Source
|
Record name | 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide | |
CAS RN |
914917-58-1 |
Source
|
Record name | 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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